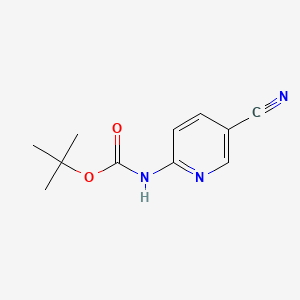

2-(Boc-amino)-5-cyanopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-cyanopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQQNZYKHZVLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654793 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-44-9 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Boc-amino)-5-cyanopyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-5-cyanopyridine: Pathways, Mechanisms, and Practical Considerations

Introduction

This compound is a valuable bifunctional building block in modern medicinal and agrochemical research. The presence of a protected amine and a versatile cyano group on the pyridine scaffold allows for sequential, regioselective modifications, making it a key intermediate in the synthesis of complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine under a wide range of conditions, yet it can be readily removed under mild acidic conditions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocycles. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and drug development professionals.

Retrosynthetic Analysis: Strategic Approaches to the Target Molecule

A retrosynthetic analysis of this compound reveals two primary and logical synthetic strategies. The choice between these pathways often depends on the availability of starting materials, scalability, and the specific requirements of the research program.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Boc Protection of 2-Amino-5-cyanopyridine

This is the most direct and commonly employed route, involving the synthesis of the key intermediate, 2-amino-5-cyanopyridine, followed by the protection of the amino group.

Step 1a: Synthesis of 2-Amino-5-cyanopyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a cyano group via a diazonium salt intermediate.[3][4][5] This transformation is typically carried out in a two-step, one-pot procedure.

Caption: Sandmeyer reaction for the synthesis of 2-amino-5-cyanopyridine.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-diaminopyridine (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[6]

-

Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by testing with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[6]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water. Cool this solution to 0-5°C.[6]

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.[6]

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 1b: Synthesis of 2-Amino-5-cyanopyridine via Palladium-Catalyzed Cyanation

An alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of 2-amino-5-bromopyridine. This method often offers milder reaction conditions and broader functional group tolerance.[7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To a reaction vessel, add 2-amino-5-bromopyridine (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), and a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) (4-10 mol%).[9]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 120-130°C for 12-24 hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water or brine, dry the organic layer, and concentrate. Purify the crude product as described above.

Step 2: Boc Protection of 2-Amino-5-cyanopyridine

This is a standard protection reaction. The lone pair of electrons on the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection

-

Dissolve 2-amino-5-cyanopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).

-

Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound, which can be further purified by recrystallization if necessary.

Pathway 2: Synthesis via Cyanation of 2-(Boc-amino)-5-halopyridine

This pathway involves protecting the amino group of a readily available 2-amino-5-halopyridine first, followed by the introduction of the cyano group. This can be advantageous if the cyanation conditions are not compatible with a free amino group.

Step 1: Boc Protection of 2-Amino-5-halopyridine

The protocol is identical to the one described in Pathway 1, Step 2, simply substituting 2-amino-5-cyanopyridine with the corresponding 2-amino-5-bromopyridine or 2-amino-5-iodopyridine.

Step 2: Palladium-Catalyzed Cyanation of 2-(Boc-amino)-5-halopyridine

The introduction of the cyano group onto the protected pyridine ring is achieved via palladium-catalyzed cross-coupling. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

The protocol is very similar to that described in Pathway 1, Step 1b.

-

In a glovebox or under an inert atmosphere, combine 2-(Boc-amino)-5-bromopyridine (1 equivalent), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable ligand (e.g., dppf, XPhos).[7][9]

-

Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene).

-

Heat the mixture to the optimal temperature (typically 80-140°C) and stir until the reaction is complete.

-

Perform a standard aqueous work-up followed by purification by column chromatography or recrystallization to obtain the final product.

| Parameter | Pathway 1 | Pathway 2 | Comments |

| Key Steps | 1. Cyanation2. Boc Protection | 1. Boc Protection2. Cyanation | Order of functional group installation is reversed. |

| Starting Material | 2-Amino-5-halopyridine or 2,5-Diaminopyridine | 2-Amino-5-halopyridine | Similar starting points. |

| Pros | - Direct protection of commercially available 2-amino-5-cyanopyridine.- Avoids exposing the Boc group to potentially harsh cyanation conditions. | - May offer better solubility of the intermediate in organic solvents.- Protects the amino group from potential side reactions during cyanation. | |

| Cons | - Free amino group might interfere with some Pd-catalyzed cyanation systems.- Sandmeyer reaction involves diazonium salts which can be unstable. | - The Boc-protected starting material must be synthesized.- The Boc group must be stable to the chosen cyanation conditions. |

Critical Safety Considerations: Handling Cyanide Reagents

Cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) and hydrogen cyanide (HCN) are highly toxic.[10] Exposure can be fatal through ingestion, inhalation, or skin contact.[11] Adherence to strict safety protocols is mandatory.

-

Engineering Controls: All manipulations of solid cyanides and reactions involving them must be conducted in a properly functioning chemical fume hood.[10][12][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[10][12][14]

-

Incompatible Materials: Keep cyanides strictly separated from acids. The combination will rapidly generate highly toxic hydrogen cyanide gas.[10][13]

-

Work Practices: Never work alone when using cyanides.[10][13] Establish a designated work area and clearly label it.[12][13]

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be treated as hazardous waste and disposed of according to institutional guidelines. Quench reaction residues and decontaminate glassware in the fume hood with a buffered bleach solution (ensure the pH remains basic to avoid HCN generation).[12][13]

-

Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[14] Know the specific emergency procedures for cyanide exposure at your institution.[11][12]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The most practical approach for laboratory-scale synthesis is typically the direct Boc protection of commercially available or readily synthesized 2-amino-5-cyanopyridine. For larger-scale operations or when addressing specific substrate compatibility issues, the alternative route involving the cyanation of a pre-protected 2-(Boc-amino)-5-halopyridine offers a robust alternative. The choice of pathway should be guided by a careful evaluation of starting material availability, reaction scalability, and an unwavering commitment to the stringent safety protocols required when handling highly toxic cyanide reagents.

References

- 1. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

2-(Boc-amino)-5-cyanopyridine chemical properties

An In-Depth Technical Guide to 2-(Boc-amino)-5-cyanopyridine: Properties, Synthesis, and Applications

Introduction

tert-Butyl (5-cyanopyridin-2-yl)carbamate, commonly known as this compound, is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure strategically incorporates a pyridine core, a versatile nitrogen-containing heterocycle, with a reactive cyano group and a Boc-protected amine. This unique combination of functional groups makes it a highly valuable building block for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule before its facile removal, unmasking a nucleophilic amino group for further derivatization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| CAS Number | 902837-44-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 159-163 °C (for the parent amine) | [4] |

| Solubility | Soluble in methanol, THF; Insoluble in water | [4] |

| SMILES | O=C(OC(C)(C)C)NC1=NC=C(C#N)C=C1 | [2] |

Computed Molecular Descriptors

Computational descriptors provide insights into the molecule's behavior in biological systems and its suitability for drug development.

| Descriptor | Value | Source(s) |

| TPSA (Topological Polar Surface Area) | 75.01 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.30 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

The most common and straightforward synthesis involves the protection of the commercially available 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate (Boc anhydride).

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for Boc protection of aminopyridines.[5]

-

Reaction Setup : To a solution of 2-amino-5-cyanopyridine (1.0 eq) in an appropriate solvent such as Tetrahydrofuran (THF), add a base like triethylamine (Et₃N, 2.0-5.0 eq).

-

Addition of Reagent : Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) dropwise to the stirred mixture. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The Boc-protected amine is stable under various conditions, allowing for selective manipulation of the cyano group and the pyridine ring.

Caption: Key reaction pathways for this compound.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free amine, 2-amino-5-cyanopyridine. This is a crucial step in multi-step syntheses, enabling subsequent reactions like acylation, alkylation, or participation in coupling reactions.

-

Typical Conditions : Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol at room temperature.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other groups:

-

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-(Boc-amino)nicotinic acid) or amide.

-

Reduction : Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or other catalysts) can reduce the nitrile to a primary amine (tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate).

-

Cycloaddition : The cyano group can undergo [3+2] cycloaddition reactions, for example, with sodium azide (NaN₃) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[6]

Applications in Drug Discovery

Cyanopyridine derivatives are critical intermediates in the synthesis of biologically active compounds.[7] The 2-amino-5-cyanopyridine scaffold, readily accessible from the title compound, is a key component in various pharmaceutical agents.

-

Enzyme Inhibitors : The parent compound, 2-amino-5-cyanopyridine, is a core fragment in the design of inhibitors for various enzymes. For instance, it is a building block for potent dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[8]

-

Kinase Inhibitors : Substituted aminopyridines are prevalent in kinase inhibitors for oncology, where the amino group often forms a key hydrogen bond interaction in the ATP-binding site of the target kinase.

-

Antimicrobial Agents : The cyanopyridine moiety is found in molecules with demonstrated antibacterial and antifungal properties.[7] The ability to easily functionalize the amino group allows for the creation of libraries of compounds for screening against various pathogens.[6][9]

Safety and Handling

Proper handling of this compound is essential. The safety information is derived from the parent compound, 2-amino-5-cyanopyridine, as specific data for the Boc-protected version is less common. Users should always consult the most current Safety Data Sheet (SDS).

-

General Handling : Handle in a well-ventilated area or under a chemical fume hood.[10][11] Wear suitable protective clothing, including gloves and safety goggles.[12][13] Avoid formation and inhalation of dust.[12]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10][14]

-

First-Aid Measures :

| Hazard Statement | Description | GHS Class |

| H301 | Toxic if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

(Hazard information based on data for 2-amino-5-cyanopyridine)[15]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis. Its key attributes—a stable protecting group, a reactive cyano handle, and a synthetically useful pyridine core—make it an indispensable tool for medicinal chemists. The straightforward synthesis and well-defined reactivity pathways allow for the efficient construction of diverse and complex molecules, particularly for the development of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 902837-44-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 4. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 5-(Boc-amino)-2-cyanopyridine|RUO [benchchem.com]

- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-(Boc-amino)-5-cyanopyridine

Introduction

In the landscape of modern drug discovery and materials science, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 2-(Boc-amino)-5-cyanopyridine, systematically named tert-butyl (5-cyanopyridin-2-yl)carbamate, emerges as a highly versatile intermediate. Its bifunctional nature—possessing a nucleophilic amine protected by a thermally and chemically labile tert-butoxycarbonyl (Boc) group, and an electrophilic, synthetically malleable cyano group—renders it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth analysis of the core physical properties of this compound, offering researchers and development professionals a foundational understanding essential for its effective application in synthesis, process development, and quality control.

Core Physicochemical Properties

The fundamental identity and physical state of a compound are encapsulated by its core properties. For this compound, these characteristics are pivotal for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| CAS Number | 902837-44-9 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 170-175 °C | [3] |

The compound is a stable solid at room temperature.[1] The reported melting range of 170-175 °C is a critical parameter for identification and purity assessment; significant deviation from this range may suggest the presence of impurities.[3] While an alternative CAS number, 814263-30-4, is sometimes associated with this compound, 902837-44-9 is the most consistently cited identifier in recent chemical and safety literature.[2][4]

Solubility Profile: A Structural Interpretation

While quantitative solubility data is not extensively published, a qualitative assessment can be derived from the compound's molecular structure. The molecule presents a classic case of conflicting solubility drivers.

-

Polar/Hydrogen Bonding Moieties: The pyridine nitrogen, the cyano group (C≡N), and the carbamate N-H group introduce polarity and potential for hydrogen bonding, favoring solubility in polar solvents.

-

Nonpolar Moieties: The large, hydrophobic tert-butyl group and the aromatic pyridine ring significantly increase the nonpolar character, promoting solubility in organic solvents.

Consequently, this compound is expected to exhibit poor solubility in water. It is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃). Solubility is also expected in moderately polar solvents like tetrahydrofuran (THF), ethyl acetate, and alcohols, though potentially to a lesser extent.

Spectroscopic Characterization (Theoretical Analysis)

In the absence of publicly available, peer-reviewed spectra, this section provides a theoretical prediction of the key spectroscopic features of this compound. This predictive analysis is grounded in the foundational principles of spectroscopy and serves as an authoritative guide for researchers interpreting their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations from its functional groups. The presence of these key absorption bands provides a rapid and reliable method for structural confirmation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Carbamate (N-H) | 3350 - 3250 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | tert-Butyl (C-H) | 2980 - 2950 |

| Nitrile Stretch | Cyano (C≡N) | 2230 - 2220 |

| Carbonyl Stretch | Carbamate (C=O) | 1725 - 1705 |

| C=C, C=N Stretches | Pyridine Ring | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. In a solvent like CDCl₃ or DMSO-d₆, the following resonances are predicted:

-

Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm). The proton at C4 (between the two substituents) will likely appear as a doublet of doublets (dd). The protons at C3 and C6 will appear as doublets (d).

-

Carbamate Proton (1H): A broad singlet (s) typically between δ 8.0-9.5 ppm, whose position can be concentration and solvent-dependent.

-

tert-Butyl Protons (9H): A sharp, intense singlet (s) in the aliphatic region, expected around δ 1.5 ppm.

¹³C NMR Spectrum: The molecule possesses 9 unique carbon atoms, which should give rise to 9 distinct signals in the ¹³C NMR spectrum.

-

Pyridine Carbons (5C): Signals in the δ 110-155 ppm range.

-

Carbonyl Carbon (1C): The carbamate C=O signal, expected around δ 150-155 ppm.

-

Cyano Carbon (1C): The C≡N carbon signal, typically found in the δ 115-120 ppm range.

-

tert-Butyl Carbons (2C): Two signals: one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28 ppm).

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate.

-

Molecular Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z of approximately 220.11.

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group or components thereof, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to significant fragment ions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines self-validating methodologies for the characterization of this compound.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis of a new batch of the compound is illustrated below. This workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

Protocol 1: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to ~20 °C below the expected melting point (i.e., to ~150 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. The narrowness of the range is an indicator of purity.

Protocol 2: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer.

Handling and Storage

From a safety and stability perspective, proper handling and storage are crucial.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

-

Stability: The compound is stable under recommended storage conditions.[1] The Boc protecting group is sensitive to strong acids and high temperatures, which can cause premature deprotection.

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Store away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1]

Conclusion

This compound is a foundational building block whose utility is directly tied to a thorough understanding of its physical properties. Its solid nature, defined melting point, predictable solubility, and distinct spectroscopic signatures provide the necessary parameters for its confident use in complex synthetic pathways. By leveraging the data and protocols within this guide, researchers can ensure material quality, optimize reaction conditions, and accelerate the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

A Senior Application Scientist's Technical Guide to 2-(Boc-amino)-5-cyanopyridine

Abstract

This technical guide provides an in-depth analysis of 2-(Boc-amino)-5-cyanopyridine, a pivotal building block in modern medicinal chemistry and organic synthesis. The document outlines its physicochemical properties, provides a detailed and validated synthesis protocol, explores its characteristic reactivity, and highlights its applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, has emerged as a highly valuable intermediate in pharmaceutical and agrochemical research.[1][2] Its utility stems from the orthogonal reactivity of its three key structural features: the Boc-protected amine, the electron-deficient pyridine ring, and the versatile cyano group. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the 2-amino group, allowing for selective reactions at other positions. The cyano group, an electron-withdrawing moiety, not only activates the pyridine ring but also serves as a synthetic handle for conversion into various other functional groups, such as amines, carboxylic acids, and tetrazoles.[3]

This strategic arrangement of functional groups makes it an ideal scaffold for building molecular complexity, enabling the efficient construction of compound libraries for screening and the synthesis of targeted, high-value molecules like kinase inhibitors and other biologically active agents.[3]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 814263-30-4 | [4] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [5] |

| Molecular Weight | 219.24 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Generic observation |

| Purity (Typical) | ≥95% | [6] |

| Storage | Store long-term in a cool, dry place | [2][6] |

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not publicly aggregated, the hazard profile can be inferred from related structures and general laboratory safety principles. The starting material, 2-amino-5-cyanopyridine, is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[7] Therefore, stringent safety measures are mandatory when handling the Boc-protected derivative.

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9] Avoid ingestion and inhalation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11]

Synthesis Protocol: A Validated Laboratory Method

The most common and reliable synthesis of this compound involves the direct protection of the commercially available 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high selectivity of Boc₂O for the exocyclic amine under basic conditions, leaving the pyridine nitrogen and cyano group intact.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-cyanopyridine (1.0 eq, e.g., 5.0 g, 41.9 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, approx. 10 mL/g of starting material).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Sequentially add triethylamine (Et₃N, 5.0 eq, 29 mL, 209 mmol), a catalytic amount of 4-dimethylaminopyridine (DMAP, ~20 mg), and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq, 9.1 g, 41.9 mmol). Causality: Triethylamine acts as a base to neutralize the acid byproduct. DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 14 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white solid.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in the predictable and selective reactivity of its functional groups.

Boc-Group Deprotection

The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions to unmask the highly nucleophilic 2-aminopyridine.

Caption: Acid-catalyzed deprotection of the Boc group.

-

Protocol Insight: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in 1,4-dioxane at room temperature typically achieves complete deprotection within 1-2 hours. The resulting amine can then be used in subsequent reactions like amide couplings, diazotization, or palladium-catalyzed cross-coupling reactions.

Transformations of the Cyano Group

The cyano group is a versatile precursor to several other functionalities.

-

Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This transformation is crucial for creating flexible linkers in drug molecules.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid (-COOH), providing a key site for amide bond formation or for introducing acidic pharmacophoric features.

-

Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) converts the nitrile into a 5-substituted tetrazole ring. This is a widely used strategy in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid.

Application in Heterocyclic Synthesis: A Case Study

A prime example of its utility is in the synthesis of substituted aminopyridines, which are privileged structures in many kinase inhibitors. After Boc deprotection, the resulting 2-amino-5-cyanopyridine can undergo further modifications. For instance, the cyano group can direct the position of incoming substituents on the pyridine ring.[3] The electron-withdrawing nature of the cyano group enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, although this is less common than transformations involving the amino and cyano groups themselves.

Recent research highlights that 2-cyanopyridine derivatives with electron-withdrawing groups react efficiently with N-terminal cysteine residues in peptides, demonstrating their utility in bioconjugation under mild, aqueous conditions.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable and flexible entry point into a vast chemical space of substituted pyridines. Its orthogonal protecting group strategy and the versatile reactivity of the cyano functionality provide chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in modern drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 3. 5-(Boc-amino)-2-cyanopyridine|RUO [benchchem.com]

- 4. This compound | 814263-30-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 814263-30-4 5-(Boc-amino)-2-cyanopyridine AKSci 5469DK [aksci.com]

- 7. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Boc-amino)-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Boc-amino)-5-cyanopyridine, a key intermediate in medicinal chemistry and drug development. Understanding the spectroscopic signature of this molecule is paramount for ensuring its purity, confirming its identity, and monitoring its reactions. This document will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the unequivocal characterization of this compound.

Molecular Structure and Key Functional Groups

This compound, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, possesses a distinct molecular architecture that gives rise to a unique spectroscopic profile. Its structure comprises a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a nitrile group at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments. The most prominent and diagnostic signal is a sharp singlet observed in the upfield region, typically between δ 1.4-1.5 ppm. This signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. The integration of this peak to nine protons is a key indicator of successful Boc protection.

The aromatic region of the spectrum reveals the substitution pattern of the pyridine ring. The three protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing nitrile group and the electron-donating Boc-amino group.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 |

| ~8.0 | dd | 1H | H-4 |

| ~7.9 | d | 1H | H-3 |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts and coupling constants (J) may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the pyridine ring, and the nitrile carbon.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O (Boc) |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~118 | C≡N |

| ~115 | C-3 (Pyridine) |

| ~108 | C-5 (Pyridine) |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by several key absorptions:

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ from the tert-butyl group and aromatic C-H stretches on the pyridine ring.

-

C≡N Stretch: A sharp and intense absorption in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

C=O Stretch: A strong, sharp absorption around 1710-1730 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

-

C-N and C-O Stretches: These appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique overall pattern of the spectrum.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration |

| 3300-3400 | N-H Stretch (Carbamate) |

| 2950-3100 | C-H Stretch (Aromatic and Aliphatic) |

| 2220-2240 | C≡N Stretch (Nitrile) |

| 1710-1730 | C=O Stretch (Carbamate) |

| 1500-1600 | C=C and C=N Stretches (Pyridine Ring) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

For this compound (Molecular Weight: 219.24 g/mol ), the mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 220.

A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, significant fragment ions would be expected at:

-

[M - 56]⁺: Loss of isobutylene (C₄H₈) from the Boc group.

-

[M - 100]⁺: Loss of the entire Boc group, resulting in the 2-amino-5-cyanopyridine cation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 220 | [M+H]⁺ |

| 164 | [M - C₄H₈ + H]⁺ |

| 120 | [M - Boc + H]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

-

Ensure good contact between the sample and the crystal.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the correlation between the structure and its key spectroscopic features.

Melting Point Determination of 2-(Boc-amino)-5-cyanopyridine: A Critical Quality Attribute for Drug Discovery and Development

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the melting point of 2-(Boc-amino)-5-cyanopyridine (tert-butyl (5-cyanopyridin-2-yl)carbamate), a key heterocyclic building block in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple statement of the physical property to detail the scientific principles, a validated experimental protocol, and the critical role of melting point determination in assessing purity, identity, and batch-to-batch consistency. We will explore the causality behind methodological choices and the interpretation of results, grounding the discussion in the context of pharmaceutical quality control.

Compound Profile: this compound

This compound is a versatile intermediate used in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceutical agents. The presence of the Boc (tert-butoxycarbonyl) protecting group, an amino group, and a cyano group on a pyridine scaffold makes it a valuable component for constructing complex molecular architectures. Its physical and chemical properties are foundational to its application in synthesis and manufacturing.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-(5-cyanopyridin-2-yl)carbamate | [1] |

| CAS Number | 902837-44-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 170-175 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

The Scientific Imperative of Melting Point Analysis in Pharmaceutical Development

Melting point determination is a fundamental analytical technique used to identify, characterize, and assess the purity of solid chemical compounds.[3] In the pharmaceutical industry, it is a trusted first-line quality check because the melting behavior of a substance is intrinsically linked to its identity and purity.[3][4]

-

Purity Assessment: A pure, crystalline organic compound melts at a sharp, reproducible temperature, typically over a narrow range of 0.5-1.0°C.[5] The presence of even small amounts of impurities disrupts the crystal lattice, which lowers the energy required to break the structure. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[5][6] Therefore, a wide melting range for a batch of this compound would strongly indicate the presence of contaminants, necessitating further purification.[6]

-

Identity Confirmation: Every pure compound possesses a characteristic melting point.[5][6] By comparing the experimentally determined melting point of a sample against the established literature value (170-175 °C for this compound), a researcher can confirm its identity.[4][7] This is a simple, rapid, and cost-effective method routinely integrated into quality control workflows.[3][5]

-

Quality Control and Consistency: For drug development professionals, ensuring batch-to-batch consistency is paramount.[3] Documenting the melting point of raw materials and synthesized intermediates like this compound helps maintain process control and ensures the final product's reliability and efficacy, which is often a requirement for regulatory compliance.[7]

Validated Protocol: Melting Point Determination by the Capillary Method

This section details a step-by-step methodology for the accurate determination of the melting point of this compound using a standard digital melting point apparatus.

Sample Preparation

The integrity of the sample is crucial for an accurate measurement. The preparation must ensure the material is representative and in a suitable form for analysis.

-

Drying: Ensure the sample is completely dry.[5] Moisture can act as an impurity, depressing and broadening the melting range. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

Homogenization: The sample must be a fine, homogeneous powder.[5] If the material consists of coarse crystals, gently crush it using a clean mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample during the analysis.[5]

Capillary Tube Loading

-

Obtain Capillary Tube: Use a thin-walled capillary tube sealed at one end.

-

Load Sample: Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[8]

-

Pack Sample: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface. A more effective method is to drop the capillary tube, sealed-end down, through a long, hollow tube (e.g., a piece of glass tubing) onto the benchtop.[8][9] The impact will pack the solid tightly.

-

Verify Height: Repeat until the packed sample height is approximately 2-3 mm.[8] Insufficient sample may be difficult to observe, while too much sample can cause an artificially wide melting range due to inefficient heat transfer.

Instrument Operation and Measurement

-

Initial Rapid Scan (for unknown or suspect samples):

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[8][9] This prevents wasted time during the precise measurement.

-

Let the apparatus cool to at least 20 °C below the observed approximate melting point before proceeding. A fresh sample must be used for the precise measurement.[8]

-

-

Precise Measurement:

-

Place a new, freshly loaded capillary tube into the apparatus.

-

Set the starting temperature to about 20 °C below the expected melting point (approx. 150 °C for this compound). Heat at a medium rate until the temperature is about 5 °C below the expected melting point.

-

Crucial Step: Reduce the heating rate to 1-2 °C per minute.[10] A slow heating rate is essential to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[8]

-

Record T₁: Observe the sample through the magnified viewfinder. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[8] Sintering or shrinking of the solid may occur just before melting but should not be recorded as the start of the melt.[8]

-

Record T₂: Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal turns into a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow for a robust melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Interpretation of Results and Troubleshooting

-

Expected Result: A high-purity sample of this compound should exhibit a sharp melting range that falls within the established 170-175 °C window.[1]

-

Lower and Broader Range: If the observed melting range is, for example, 165-170 °C, this indicates the presence of impurities. The magnitude of the depression and broadening is proportional to the amount of impurity.

-

Decomposition: If the sample darkens or changes color significantly before or during melting, this indicates decomposition. In this case, the decomposition temperature range should be noted and reported.

-

Common Sources of Error:

-

Rapid Heating: The most common error is heating the sample too quickly, which prevents thermal equilibrium and leads to an artificially high and broad melting range.[10]

-

Poor Packing: A loosely packed sample can shrink upon heating, which can be mistaken for the onset of melting.[8]

-

Thermometer Inaccuracy: The thermometer in the apparatus should be periodically calibrated using known standards to ensure accuracy.[9][10]

-

Conclusion

The melting point of this compound is more than a physical constant; it is a critical quality attribute that provides invaluable insight into the purity and identity of the material. For researchers in drug discovery and development, the diligent and accurate execution of the protocol described in this guide is a fundamental component of good laboratory practice. It ensures the quality of synthetic intermediates, contributes to the reliability of experimental outcomes, and upholds the rigorous standards required in the pharmaceutical industry.

References

- 1. This compound | 902837-44-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Stability of 2-(Boc-amino)-5-cyanopyridine Under Normal Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(tert-butoxycarbonylamino)-5-cyanopyridine, a key intermediate in pharmaceutical synthesis. The stability of this molecule under typical storage and handling conditions is paramount for ensuring the integrity, purity, and ultimate safety and efficacy of active pharmaceutical ingredients (APIs). This document delves into the intrinsic chemical properties of the molecule, potential degradation pathways under various stress conditions—including acidic, basic, oxidative, thermal, and photolytic—and provides field-proven protocols for stability assessment and handling. This guide is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of the stability profile of this critical building block.

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery and development, the chemical stability of synthetic intermediates is a cornerstone of process robustness and product quality. The compound 2-(Boc-amino)-5-cyanopyridine serves as a vital precursor in the synthesis of a multitude of pharmaceutical agents. Its molecular architecture, featuring a Boc-protected amine on a cyanopyridine scaffold, presents a unique set of stability considerations. The tert-butoxycarbonyl (Boc) protecting group, while essential for selective synthesis, is known for its lability under certain conditions.[1][2] Similarly, the cyanopyridine moiety can be susceptible to hydrolysis and other transformations.[3][4]

Understanding the stability of this compound under normal storage and handling conditions is not merely an academic exercise; it is a critical component of risk management in drug manufacturing. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove, potentially impacting the safety and efficacy of the final API. This guide, therefore, aims to provide a thorough, scientifically grounded overview of the stability of this compound, enabling researchers to make informed decisions regarding its storage, handling, and incorporation into synthetic workflows.

Intrinsic Chemical Properties and General Stability

The stability of this compound is a function of its two key structural features: the N-Boc protecting group and the cyanopyridine ring.

2.1 The N-Boc Protecting Group: A Double-Edged Sword

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its broad stability under many reaction conditions, particularly basic and nucleophilic environments.[2] However, its susceptibility to cleavage under acidic conditions and at elevated temperatures is a key consideration for the stability of this compound.[5][6]

-

Stability to Bases and Nucleophiles: The Boc group is generally resistant to hydrolysis by strong bases like sodium hydroxide and is unreactive towards common nucleophiles.[7] This robustness is a significant advantage in multi-step syntheses.

-

Acid Lability: The primary vulnerability of the Boc group is its rapid cleavage under acidic conditions.[5][6] This deprotection proceeds through a carbamate hydrolysis mechanism, initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[8][9]

-

Thermal Sensitivity: The Boc group can also be cleaved thermally, typically at temperatures above 150°C.[10][11] This decomposition yields the corresponding amine, carbon dioxide, and isobutylene.[10][12] The rate of thermal decomposition is influenced by the electronic nature of the aromatic ring to which the Boc-protected amine is attached.[10]

2.2 The Cyanopyridine Moiety: An Electron-Deficient Aromatic System

The cyanopyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity and stability.

-

Hydrolytic Stability: The cyano group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This process is generally slow under neutral conditions but can be accelerated by high temperatures and the presence of acids or bases.[3][4][13] Studies on the hydrolysis of cyanopyridines in high-temperature water have shown that the reaction follows first-order kinetics.[3]

-

Photostability: Pyridine and its derivatives can be susceptible to photodegradation.[14] While specific data for this compound is limited, related aromatic compounds can undergo degradation upon exposure to UV light.

-

Oxidative Stability: The pyridine ring is generally considered to be relatively stable towards oxidation. However, the molecule as a whole could be susceptible to oxidative degradation under certain conditions, potentially involving the Boc group or the cyano functionality.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing robust storage and handling protocols. The following sections detail the likely degradation mechanisms for this compound under various stress conditions.

3.1 Acid-Catalyzed Hydrolysis (Deprotection)

This is the most significant and likely degradation pathway under acidic conditions. The presence of even trace amounts of acid can lead to the cleavage of the Boc group, generating 2-amino-5-cyanopyridine.

-

Mechanism: The reaction is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, forming a carbamic acid intermediate which then rapidly decarboxylates to yield the free amine and carbon dioxide.[8][9]

Caption: Acid-catalyzed degradation of this compound.

3.2 Thermal Decomposition

Exposure to elevated temperatures can induce the thermolytic cleavage of the Boc group.

-

Mechanism: The thermal decomposition of tert-butyl N-arylcarbamates is proposed to proceed through a cyclic transition state, resulting in the formation of the corresponding amine, isobutylene, and carbon dioxide.[10] The reaction follows first-order kinetics.[10]

3.3 Hydrolysis of the Cyano Group

Under prolonged exposure to moisture, especially at non-neutral pH and/or elevated temperatures, the cyano group can undergo hydrolysis.

-

Mechanism: The hydrolysis proceeds in two steps. The first step is the conversion of the nitrile to the corresponding amide (2-(Boc-amino)pyridine-5-carboxamide). The second step is the further hydrolysis of the amide to the carboxylic acid (2-(Boc-amino)pyridine-5-carboxylic acid).[3]

Caption: Hydrolytic degradation of the cyanopyridine moiety.

3.4 Photodegradation

Exposure to light, particularly in the UV spectrum, could potentially lead to the degradation of the cyanopyridine ring. The specific degradation products would depend on the conditions, such as the presence of oxygen and solvent.

3.5 Oxidative Degradation

While the pyridine ring is relatively robust, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the risk of thermal decomposition of the Boc group. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation of the pyridine ring. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the cyano group. |

| pH | Avoid contact with acids and strong bases. | To prevent acid-catalyzed deprotection of the Boc group and base-catalyzed hydrolysis of the cyano group. |

| Container | Store in a well-sealed container. | To prevent exposure to atmospheric contaminants. |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

5.1 Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization will be necessary for specific applications.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute all components. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.

Caption: Workflow for HPLC-based stability assessment.

5.2 Forced Degradation Studies

To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration throughout the drug development process. While the molecule is generally stable under recommended storage conditions, it is susceptible to degradation under acidic, thermal, and potentially hydrolytic and photolytic stress. The primary degradation pathway under normal handling is likely the acid-catalyzed cleavage of the Boc protecting group. By implementing the storage, handling, and analytical monitoring strategies outlined in this guide, researchers and drug development professionals can ensure the integrity of this vital synthetic intermediate, thereby contributing to the overall quality and safety of the final pharmaceutical product.

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 14. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-(Boc-amino)-5-cyanopyridine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives are instrumental in the development of targeted therapies due to their versatile chemical handles and ability to interact with biological targets. Among these, 2-(Boc-amino)-5-cyanopyridine, also known as tert-butyl (5-cyanopyridin-2-yl)carbamate, has emerged as a critical building block. The presence of a Boc-protected amine at the 2-position and a cyano group at the 5-position provides a unique combination of reactivity and stability, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1][2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, discuss its spectroscopic characterization, explore its pivotal role in drug discovery, and outline essential safety and handling procedures.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its unwanted reactivity while being readily removable under mild acidic conditions.[3] The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions.

Core Data Summary

All quantitative data for tert-butyl (5-cyanopyridin-2-yl)carbamate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [4] |

| Molar Mass | 219.24 g/mol | [4] |

| CAS Number | 902837-44-9 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 314-319 °C | [5] |

| Topological Polar Surface Area (TPSA) | 75.01 Ų | [4] |

| Computed logP | 2.30 | [4] |

Synonyms: tert-butyl (5-cyanopyridin-2-yl)carbamate, (5-Cyano-pyridin-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)pyridine-5-carbonitrile.[4][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-tert-butoxycarbonylation of its precursor, 2-amino-5-cyanopyridine. This reaction is a cornerstone of amine protection strategy in multi-step organic synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the Boc protection of 2-amino-5-cyanopyridine.

Detailed Experimental Protocol

This protocol describes a standard, reliable procedure for the synthesis of this compound. The methodology is adapted from established procedures for the Boc protection of aminopyridines.[6]

Materials:

-

2-Amino-5-cyanopyridine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-cyanopyridine (1.0 equiv.). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 equiv.) to the solution. TEA acts as an acid scavenger, neutralizing the tert-butoxycarbonic acid byproduct formed during the reaction, which drives the equilibrium towards the product.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed. Using a slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes unreacted reagents and byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Singlet (~9H) around δ 1.5 ppm corresponding to the tert-butyl protons of the Boc group.[7] Aromatic protons on the pyridine ring are expected in the δ 7.5-8.8 ppm region, showing characteristic doublet and doublet of doublets splitting patterns. A broad singlet for the N-H proton is also expected. |

| ¹³C NMR | Resonances for the Boc group's quaternary carbon and methyl carbons are expected around δ 80-82 ppm and δ 28 ppm, respectively.[7] The carbonyl carbon of the Boc group should appear around δ 152-154 ppm. Signals for the pyridine ring carbons and the nitrile carbon (C≡N) will be present in the aromatic region (~δ 105-160 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate at ~1700-1730 cm⁻¹. An N-H stretching vibration around 3300-3400 cm⁻¹. A sharp, medium-intensity peak for the C≡N stretch around 2220-2240 cm⁻¹.[8] |

| Mass Spectrometry (ESI-MS) | The calculated exact mass is 219.1008 g/mol . Expected adducts would include [M+H]⁺ at m/z 220.1086 and [M+Na]⁺ at m/z 242.0905.[4][9] |

Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The Boc-protected amine allows for selective reactions at other sites, and its subsequent deprotection unmasks a nucleophilic amine ready for further elaboration. This strategy is frequently employed in the synthesis of kinase inhibitors.

Role as a Key Building Block